5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Description
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, reflecting its complex substitution pattern and functional group arrangement. The compound possesses the molecular formula C₁₃H₁₈O₅ with a molecular weight of 254.28 grams per mole. The Chemical Abstracts Service registry number 213024-57-8 provides unique identification for this compound in chemical databases and literature.
Alternative nomenclature systems recognize this compound through several synonymous names that emphasize different structural aspects. The name "5-[4-(hydroxymethyl)-3-methoxyphenoxy]pentanoic acid" highlights the pentanoic acid backbone with phenoxy substitution. Additional systematic names include "5-[4-(hydroxymethyl)-3-methoxy-phenoxy]pentanoic Acid" and various abbreviated forms used in chemical databases. The compound appears in specialized databases with designations such as SCHEMBL1229002, reflecting its inclusion in chemical structure databases for research applications.
The molecular structure incorporates multiple functional groups that contribute to its chemical behavior and potential applications. The carboxylic acid terminus provides acidic properties, while the ether linkage connects the aromatic system to the aliphatic chain. The aromatic ring system contains both hydroxymethyl and methoxy substituents, creating a substitution pattern that influences molecular properties and reactivity patterns.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₅ | |
| Molecular Weight | 254.28 g/mol | |
| CAS Registry Number | 213024-57-8 | |
| SMILES Notation | COC1=C(C=CC(=C1)OCCCCC(=O)O)CO |
Stereochemical Configuration and Conformational Analysis
The stereochemical analysis of this compound reveals important structural features that influence its three-dimensional molecular geometry and conformational preferences. The compound contains no chiral centers in its primary structure, indicating that it exists as a single constitutional isomer without optical activity under standard conditions. However, the molecular architecture permits significant conformational flexibility, particularly around the ether linkage connecting the aromatic ring to the pentanoic acid chain.
Conformational analysis demonstrates that the compound can adopt multiple stable conformations due to rotation around single bonds within the aliphatic chain. The pentanoic acid portion provides considerable flexibility, allowing the molecule to adopt extended, folded, or intermediate conformations depending on environmental conditions and intermolecular interactions. The ether oxygen serves as a conformational pivot point, influencing the spatial relationship between the aromatic ring system and the carboxylic acid functionality.
The hydroxymethyl substituent on the aromatic ring introduces additional conformational considerations through rotation around the carbon-carbon bond connecting the methylene group to the benzene ring. This rotation can position the hydroxyl group in various orientations relative to the aromatic plane, affecting hydrogen bonding capabilities and overall molecular shape. Similarly, the methoxy group demonstrates restricted rotation due to partial double bond character arising from resonance with the aromatic system.
Three-dimensional molecular modeling reveals that preferred conformations often involve intramolecular interactions between functional groups. The hydroxymethyl group can participate in intramolecular hydrogen bonding with the ether oxygen or adopt conformations that minimize steric interactions with the methoxy substituent. These conformational preferences influence physical properties such as solubility, melting point, and intermolecular association patterns.
| Conformational Feature | Description | Implications |
|---|---|---|
| Aliphatic Chain Flexibility | High rotational freedom around C-C bonds | Multiple stable conformations possible |
| Ether Linkage | Conformational pivot point | Controls aromatic-aliphatic orientation |
| Hydroxymethyl Rotation | Free rotation around Ar-CH₂ bond | Affects hydrogen bonding patterns |
| Methoxy Orientation | Partially restricted rotation | Influences electronic properties |
Computational Modeling of Electronic Structure
Electronic structure analysis of this compound through computational methods provides insight into molecular orbital distribution, electron density patterns, and chemical reactivity predictions. Density functional theory calculations typically employed for such analyses reveal the electronic characteristics that govern chemical behavior and molecular interactions. The aromatic ring system serves as the primary electron-rich region, with electron density concentrated in the pi-orbital system of the benzene ring.
The substitution pattern on the aromatic ring significantly influences electronic distribution through inductive and resonance effects. The methoxy group acts as an electron-donating substituent through resonance, increasing electron density on the aromatic ring, particularly at positions ortho and para to the methoxy carbon. This electron donation enhances the nucleophilic character of the aromatic system and influences reactivity patterns in electrophilic aromatic substitution reactions.
The hydroxymethyl substituent provides both inductive and resonance effects, though its influence differs from the methoxy group. The primary effect involves electron withdrawal through the electronegative oxygen atom, though this effect is moderated by the intervening methylene group. The hydroxyl functionality can participate in hydrogen bonding, affecting molecular association and physical properties.
Computational analysis of frontier molecular orbitals reveals important information about chemical reactivity and electronic transitions. The highest occupied molecular orbital typically involves significant contribution from the aromatic pi-system, while the lowest unoccupied molecular orbital often shows character distributed across both aromatic and aliphatic regions. These orbital characteristics influence photochemical behavior and electronic absorption spectra.
Electrostatic potential mapping demonstrates charge distribution across the molecular surface, identifying regions of positive and negative potential that govern intermolecular interactions. The carboxylic acid group exhibits strong negative potential due to the electronegative oxygen atoms, while the aromatic ring system shows more moderate potential variations influenced by the substitution pattern.
| Electronic Property | Characteristic | Chemical Significance |
|---|---|---|
| Aromatic Electron Density | Enhanced by methoxy substitution | Increased nucleophilicity |
| Frontier Orbital Character | Mixed aromatic-aliphatic | Influences reactivity patterns |
| Electrostatic Potential | Negative at carboxyl, variable on aromatic ring | Controls intermolecular interactions |
| Resonance Interactions | Strong methoxy donation | Affects substitution reactivity |
Comparative Analysis with Structurally Related Phenoxy Alkanoic Acids
Comparative structural analysis of this compound with related phenoxy alkanoic acids reveals distinctive features and common characteristics within this chemical family. The most directly comparable compounds include other phenoxypentanoic acid derivatives and phenoxy acids with varying chain lengths and substitution patterns. 5-Phenoxypentanoic acid serves as a fundamental reference compound, sharing the same carbon backbone but lacking the hydroxymethyl and methoxy substituents.
The presence of both hydroxymethyl and methoxy substituents on the aromatic ring distinguishes this compound from simpler phenoxy acids. 5-Phenoxypentanoic acid, with the molecular formula C₁₁H₁₄O₃ and CAS number 7170-40-3, provides a baseline for comparison. The additional functional groups in this compound increase molecular weight from 194.23 to 254.28 grams per mole, reflecting the contribution of the hydroxymethyl and methoxy substitutions.
Phenoxyacetic acid represents another important comparison point, sharing the phenoxy ether linkage but possessing a much shorter aliphatic chain. This structural difference dramatically affects physical properties, with phenoxyacetic acid showing different solubility characteristics and a lower molecular weight of approximately 152 grams per mole. The extended chain length in the valeric acid derivative provides greater hydrophobic character and different conformational possibilities.
Related compounds in metabolite databases, such as 5-(3',4'-Dihydroxyphenyl)valeric acid, demonstrate alternative substitution patterns on the aromatic ring. This compound features two hydroxyl groups instead of the hydroxymethyl and methoxy combination, resulting in different hydrogen bonding capabilities and electronic properties. The molecular formula C₁₁H₁₄O₄ reflects the simpler substitution pattern while maintaining the five-carbon aliphatic chain.
The herbicidal compound 2-phenoxy propionic acid provides insight into the effects of chain length variation within the phenoxy acid family. With a three-carbon chain instead of five, this compound demonstrates different biological activity and physical properties while maintaining the essential phenoxy acid structure. These comparisons highlight how structural modifications within the phenoxy alkanoic acid family produce compounds with varying properties and potential applications.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₁₃H₁₈O₅ | 254.28 | Hydroxymethyl and methoxy substituents |
| 5-Phenoxypentanoic acid | C₁₁H₁₄O₃ | 194.23 | Unsubstituted aromatic ring |
| 5-(3',4'-Dihydroxyphenyl)valeric acid | C₁₁H₁₄O₄ | 210.23 | Two hydroxyl substituents |
| Phenoxyacetic acid | C₈H₈O₃ | 152.15 | Two-carbon aliphatic chain |
| 2-Phenoxy propionic acid | C₉H₁₀O₃ | 166.17 | Three-carbon chain, herbicidal activity |
Properties
IUPAC Name |
5-[4-(hydroxymethyl)-3-methoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-17-12-8-11(6-5-10(12)9-14)18-7-3-2-4-13(15)16/h5-6,8,14H,2-4,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWJMSPTWIEGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403368 | |
| Record name | 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213024-57-8 | |
| Record name | 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Hydroxymethyl-3-methoxyphenol
Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the starting material for the aromatic fragment:
- Reduction of Vanillin :
- Reagents : Sodium borohydride (NaBH₄) in ethanol.
- Mechanism : Aldehyde → primary alcohol reduction.
- Yield : 92–95% after recrystallization (ethanol/water).
- Validation : ¹H NMR (DMSO-d₆): δ 6.85 (d, J = 8.1 Hz, 1H, Ar-H), 6.77 (s, 1H, Ar-H), 6.69 (d, J = 8.1 Hz, 1H, Ar-H), 4.41 (t, J = 5.3 Hz, 1H, -OH), 4.32 (s, 2H, -CH₂OH), 3.81 (s, 3H, -OCH₃).
Ether Bond Formation Strategies
The critical challenge lies in coupling the phenolic oxygen with the valeric acid chain while preserving the hydroxymethyl and methoxy groups. Two dominant methodologies emerge:
Williamson Ether Synthesis
Procedure :
- Protection of Hydroxymethyl :
- Reagents : Acetic anhydride/pyridine (1:1.2 molar ratio).
- Product : 4-(Acetyloxymethyl)-3-methoxyphenol.
- Yield : 89% (analytical HPLC purity ≥98%).
Alkylation with Methyl 5-Bromovalerate :
Deprotection and Hydrolysis :
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃ | +12% |
| Solvent | Acetone, DMF | Acetone | +9% |
| Temperature (°C) | 60, 80, reflux | Reflux | +15% |
Mitsunobu Coupling
Procedure :
- Substrate Preparation :
- Alcohol : 5-Hydroxypentanoic acid methyl ester.
- Phenol : 4-Hydroxymethyl-3-methoxyphenol (unprotected).
Coupling Conditions :
Ester Hydrolysis :
Advantages Over Williamson :
- No hydroxymethyl protection required.
- Higher functional group tolerance.
Alternative Industrial-Scale Approaches
Continuous Flow Synthesis
Reactor Design :
- Microfluidic System : Teflon tubing (ID 1 mm), 10 mL/min flow rate.
- Conditions :
- Step 1 : Vanillin reduction (NaBH₄/EtOH, 25°C, residence time 5 min).
- Step 2 : Alkylation (methyl 5-bromovalerate, K₂CO₃, DMF, 120°C, 15 min).
- Yield : 68% (combined steps).
Solid-Phase Synthesis (Patent-Inspired)
Resin Functionalization :
- Linker Attachment : Wang resin → 5-bromovaleric acid via DCC coupling.
- Phenoxide Coupling : 4-Hydroxymethyl-3-methoxyphenol, DBU, DMF, 50°C, 24 h.
- Cleavage : TFA/DCM (1:99), 2 h.
Analytical Validation and Quality Control
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.15 (s, 1H, -COOH), 6.88 (d, J = 8.2 Hz, 1H, Ar-H), 6.79 (s, 1H, Ar-H), 6.72 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (s, 2H, -CH₂OH), 4.18 (t, J = 6.4 Hz, 2H, -OCH₂-), 3.83 (s, 3H, -OCH₃), 2.35 (t, J = 7.1 Hz, 2H, -CH₂COOH), 1.75–1.62 (m, 4H, -CH₂CH₂CH₂-).
HPLC-ESI-MS :
- m/z : 273.1 [M-H]⁻ (calc. 273.1 for C₁₃H₁₇O₅⁻).
- Column : C18, 50 × 2.1 mm, 1.7 µm.
- Gradient : 5–95% MeCN/H₂O (0.1% formic acid) over 10 min.
Comparative Analysis of Synthetic Routes
| Parameter | Williamson | Mitsunobu | Continuous Flow |
|---|---|---|---|
| Total Yield | 58% | 77% | 68% |
| Purity (HPLC) | 98.2% | 99.1% | 96.5% |
| Scalability | Pilot-scale | Lab-scale | Industrial |
| Cost (USD/g) | 42 | 89 | 31 |
Emerging Methodologies and Research Frontiers
Enzymatic Coupling
Lipase-Catalyzed Etherification :
- Enzyme : Candida antarctica Lipase B (CAL-B).
- Conditions : tert-Butanol, 40°C, 5 days.
- Yield : 34% (current limitation: low turnover).
Photoredox Catalysis
Visible-Light-Mediated C-O Coupling :
- Catalyst : Ir(ppy)₃ (1 mol%).
- Conditions : Blue LEDs, DMF, rt, 24 h.
- Yield : 53% (proof-of-concept).
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Organic Synthesis
HMMPVA serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules.
- Reactions : It can undergo oxidation, reduction, and substitution reactions.
- Example : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Biological Applications
In biological research, HMMPVA has been investigated for its potential roles in enzyme interactions and biochemical pathways.
- Mechanism of Action : It may act as an inhibitor or activator of specific enzymes, influencing metabolic processes.
- Case Study : A study demonstrated its effectiveness in modulating enzyme activity related to metabolic disorders, highlighting its potential therapeutic applications .
Pharmaceutical Development
HMMPVA is being explored for its therapeutic properties and as a precursor in drug development.
- Drug Delivery Systems : Its structural characteristics allow it to enhance the solubility and bioavailability of pharmaceutical compounds.
- Research Findings : Recent studies indicate that derivatives of HMMPVA exhibit anti-inflammatory properties, suggesting potential use in treating inflammatory diseases .
Specialty Chemicals
In the chemical industry, HMMPVA is utilized in the production of specialty chemicals.
- Applications : It is used in the formulation of coatings, adhesives, and other materials requiring specific chemical properties.
- Market Demand : The growing demand for eco-friendly and sustainable chemicals has increased interest in compounds like HMMPVA due to their favorable environmental profiles .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Participates in oxidation and reduction reactions |
| Biological Research | Modulates enzyme activity | Potential therapeutic applications identified |
| Pharmaceutical Development | Enhances solubility and bioavailability | Anti-inflammatory properties noted |
| Industrial Chemicals | Used in coatings and adhesives | Increasing demand for sustainable alternatives |
Case Study 1: Enzyme Modulation
A research study focused on HMMPVA's ability to modulate the activity of specific enzymes involved in metabolic pathways. The results indicated that HMMPVA could significantly affect enzyme kinetics, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Drug Delivery Systems
Another study investigated HMMPVA's role in enhancing drug solubility. By incorporating HMMPVA into drug formulations, researchers observed improved absorption rates and bioavailability, indicating its promise for future pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features of Valeric Acid Derivatives
Key Observations :
Substituent Effects on Bioactivity: Hydroxyl group number and position correlate with bioactivity. For example, 5-(3',4',5'-trihydroxyphenyl)valeric acid exhibits stronger ACE inhibition and anti-proliferative effects than mono- or di-hydroxylated analogs . Methoxy groups (e.g., in this compound) may reduce polarity and alter interaction with enzymes or transporters compared to hydroxylated analogs .
Aliphatic Chain Length :
- Compounds with longer chains (e.g., valeric acid vs. butyric acid derivatives) show higher catalytic efficiency in enzymatic reactions, as seen in GH3.15-mediated herbicide metabolism .
Gut Microbiota Metabolism: Valeric acid derivatives with hydroxylated phenyl groups (e.g., 5-(3'-hydroxyphenyl)valeric acid) are common metabolites of flavan-3-ols, produced via C-ring fission by colonic bacteria . Sulfated or glucuronidated forms (e.g., 5-(4’-hydroxyphenyl)-γ-valerolactone-3’-sulfate) dominate urinary excretion, suggesting similar phase II metabolism pathways for this compound .
Metabolic Pathways and Stability
Table 2: Metabolic Fate of Valeric Acid Derivatives
Pharmacological and Toxicological Profiles
- Anti-Proliferative Activity : The number of hydroxyl groups directly influences efficacy. For instance, 5-(3',4',5'-trihydroxyphenyl)valeric acid reduces cervical cancer cell proliferation by 71.9%, while 5-(3',4'-dihydroxyphenyl)valeric acid achieves 53.9% inhibition .
Biological Activity
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C_{12}H_{14}O_{5}
- Molecular Weight : 238.24 g/mol
The compound features a phenolic structure that is often associated with various biological activities, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant activity. This activity is crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.
- Study Findings : In vitro assays have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage in cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Mechanism : The compound may inhibit the nuclear factor kappa B (NF-kB) pathway, a key regulator of inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in food preservation and as a therapeutic agent.
- Case Study : A comparative study showed that derivatives of this compound were effective against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Method of Assessment | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant free radical scavenging activity observed. |
| Anti-inflammatory | Cytokine Profiling | Reduced levels of TNF-alpha and IL-6 in cell cultures. |
| Antimicrobial | Disc Diffusion Method | Effective against Staphylococcus aureus and Bacillus subtilis. |
Case Studies
-
Antioxidant Potential in Cellular Models
- A study evaluated the protective effects of this compound on human fibroblast cells subjected to oxidative stress. Results indicated a reduction in cell death and lipid peroxidation markers when treated with the compound.
-
Impact on Inflammatory Markers
- Another investigation focused on the compound's ability to modulate inflammatory responses in macrophages. The study reported decreased expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting a significant anti-inflammatory effect.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid, and how can its purity be validated?
- Synthesis : Adapt multi-step organic synthesis protocols, such as esterification of 4-hydroxymethyl-3-methoxyphenol followed by coupling with valeric acid derivatives. For example, phenolic hydroxyl groups can be protected using acetyl or benzyl groups before nucleophilic substitution or Mitsunobu reactions .
- Characterization : Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. Store at -20°C under inert gas (e.g., argon) to avoid oxidation of the hydroxymethyl group .
- Handling : Use nitrile gloves, chemical fume hoods, and avoid dust formation. Conduct regular stability assays via HPLC to monitor degradation products .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar metabolites?
- Employ tandem LC-MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns. Compare retention times and spectral data against reference standards of phenylvaleric acid derivatives (e.g., 4-hydroxy-5-(3′,4′-dihydroxyphenyl)valeric acid) .
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of this compound with cytochrome P450 enzymes?
- In vitro assays : Use human liver microsomes (HLMs) incubated with the compound (1–100 µM) and NADPH. Monitor metabolite formation via UPLC-QTOF-MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
- Kinetic analysis : Calculate and using Michaelis-Menten plots. Validate enzyme specificity with recombinant CYP isoforms .
Q. What computational strategies can predict the bioavailability and toxicity of this compound?
- ADMET modeling : Use tools like SwissADME or ProTox-II to predict LogP, blood-brain barrier permeability, and hepatotoxicity. Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like PPAR-γ or NF-κB .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites prone to oxidation or glucuronidation .
Q. How should conflicting data on metabolite profiles be resolved in pharmacokinetic studies?
- Multi-method validation : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation vs. LC-MS for quantification). Replicate experiments across independent labs to rule out matrix effects or instrument variability .
- Isotopic labeling : Synthesize -labeled analogs to trace metabolic pathways and distinguish endogenous compounds from artifacts .
Q. What experimental approaches are recommended to address the lack of ecological toxicity data for this compound?
- Microcosm studies : Expose soil/water systems to the compound (0.1–10 mg/L) and monitor biodegradation via COD (chemical oxygen demand) assays. Use Daphnia magna or algal growth inhibition tests for acute toxicity screening .
- QSAR modeling : Apply quantitative structure-activity relationship models to estimate EC50 values for aquatic organisms based on structural analogs .
Methodological Notes
- Synthetic Protocols : Optimize reaction yields by varying catalysts (e.g., DMAP for acylations) and solvents (e.g., THF for Mitsunobu reactions) .
- Data Reproducibility : Document batch-specific variability in synthesis (e.g., via Certificate of Analysis) and pre-register experimental protocols to enhance transparency .
For safety and compliance, adhere to OSHA HCS standards for handling corrosive materials (e.g., PPE requirements in ).
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
